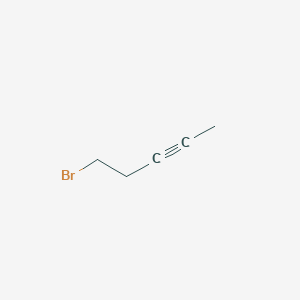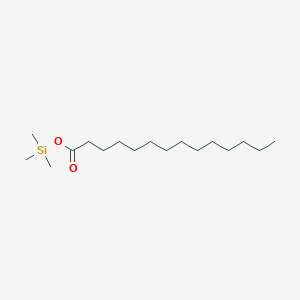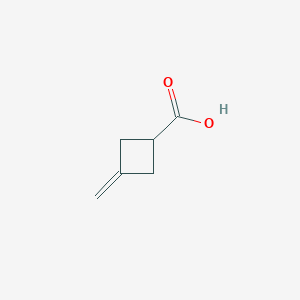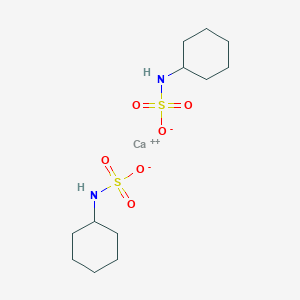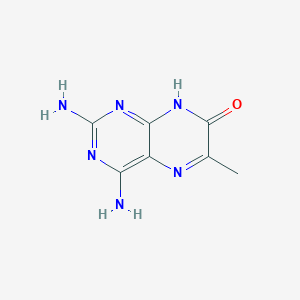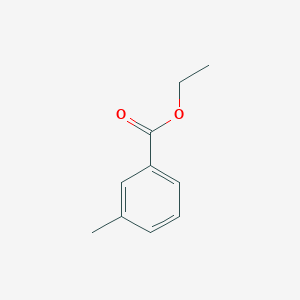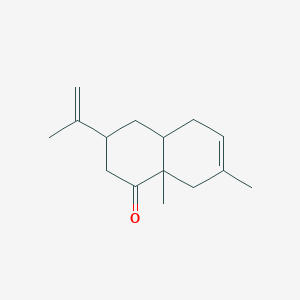
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one is a chemical compound that belongs to the class of bicyclic compounds known as naphthalenes. It is commonly referred to as muscone and is used in the fragrance industry due to its strong musky odor. In recent years, muscone has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of muscone is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. Muscone has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Muscone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Muscone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, muscone has been found to have neuroprotective effects by promoting the survival of neurons and reducing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, muscone has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, muscone has a strong odor, which can interfere with some experimental procedures.
Direcciones Futuras
There are several future directions for research on muscone. One potential area of research is the development of muscone-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of muscone-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of muscone and its potential therapeutic applications.
Métodos De Síntesis
Muscone can be synthesized through the hydrogenation of musk ketone, which is a synthetic compound used in the fragrance industry. The hydrogenation process involves the use of a catalyst such as platinum or palladium, and the reaction takes place under high temperature and pressure conditions.
Aplicaciones Científicas De Investigación
Muscone has been found to have various therapeutic properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Muscone has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
18174-13-5 |
|---|---|
Nombre del producto |
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one |
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-7-13-6-5-11(3)9-15(13,4)14(16)8-12/h5,12-13H,1,6-9H2,2-4H3 |
Clave InChI |
VGHRNFJTQACVIZ-UHFFFAOYSA-N |
SMILES |
CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C |
SMILES canónico |
CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C |
Otros números CAS |
18174-13-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



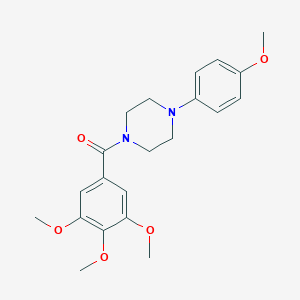
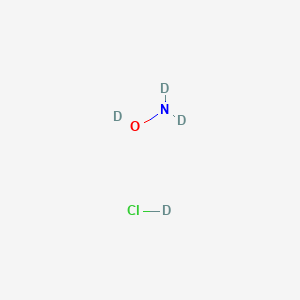
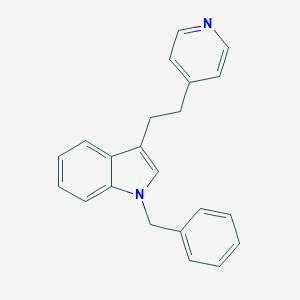
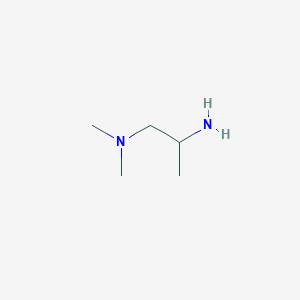
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
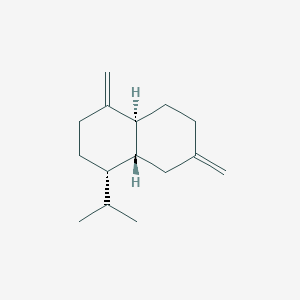
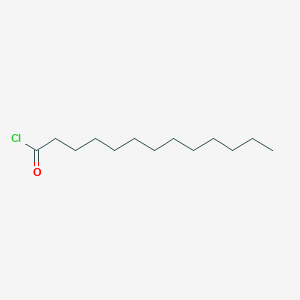
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
